![molecular formula C15H16N2O3 B12563622 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 144225-85-4](/img/structure/B12563622.png)
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound with the molecular formula C15H16N2O3. It is a derivative of azobenzene, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound also contains a methoxy group (-OCH3) and an ethan-1-ol group (-CH2CH2OH), making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenol. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Etherification: The resulting azo compound is then subjected to an etherification reaction with ethylene oxide (C2H4O) to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amine.
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetaldehyde or 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetic acid.
Reduction: 2-{4-[(4-Methoxyphenyl)amino]phenoxy}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol involves its ability to undergo reversible photoisomerization. Upon exposure to UV or visible light, the compound can switch between its E and Z isomers. This photoisomerization can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-{4-[(E)-(4-Chlorophenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
144225-85-4 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-[4-[(4-methoxyphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)20-11-10-18/h2-9,18H,10-11H2,1H3 |
Clé InChI |
RTHGJIMUAHZARV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


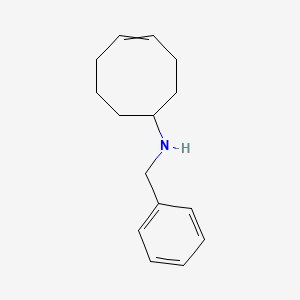
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
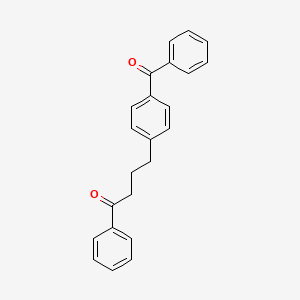

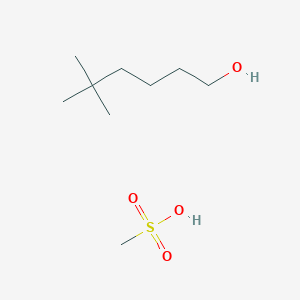
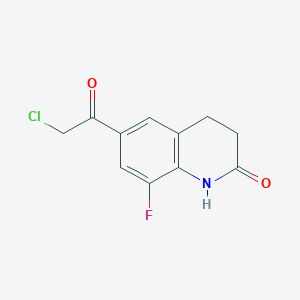
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
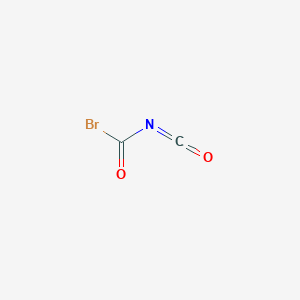
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
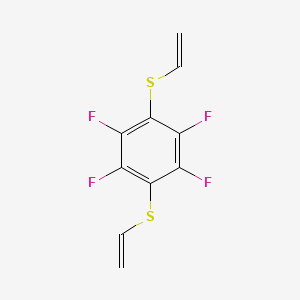
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
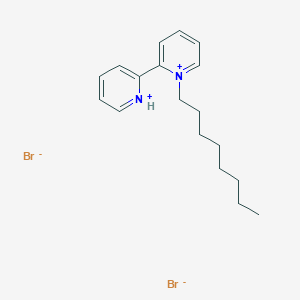
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
